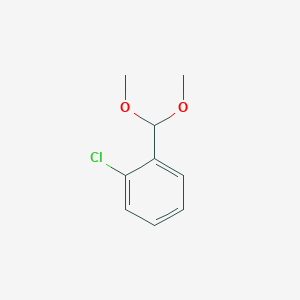

1-Chloro-2-(dimethoxymethyl)benzene

Descripción

BenchChem offers high-quality 1-Chloro-2-(dimethoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(dimethoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFXHHSZXKOTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343943 | |

| Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-66-4 | |

| Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Chloro-2-(dimethoxymethyl)benzene chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-Chloro-2-(dimethoxymethyl)benzene , a critical intermediate for "masked" ortho-functionalization strategies in organic synthesis.

The "Masked" Scaffold for Ortho-Functionalized Benzaldehydes

Executive Summary

1-Chloro-2-(dimethoxymethyl)benzene (CAS: 70380-66-4), also known as 2-chlorobenzaldehyde dimethyl acetal , serves as a strategic "Trojan horse" in medicinal chemistry and organic synthesis. Its primary value lies in its orthogonal reactivity : the acetal group protects the sensitive aldehyde functionality, allowing the chlorine atom to serve as a handle for metal-halogen exchange (lithiation) or transition-metal catalyzed cross-coupling. This enables the synthesis of complex ortho-substituted benzaldehydes (e.g., 2-formylphenylboronic acids) that are otherwise inaccessible due to the incompatibility of naked aldehydes with organometallic reagents.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 1-Chloro-2-(dimethoxymethyl)benzene | |

| CAS Number | 70380-66-4 | |

| Synonyms | 2-Chlorobenzaldehyde dimethyl acetal; | |

| Molecular Formula | C | |

| Molecular Weight | 186.64 g/mol | |

| Physical State | Colorless to pale yellow liquid | Typically an oil at RT. |

| Boiling Point | ~240–250 °C (est. atm) | BP of parent aldehyde is 214 °C. Acetals typically boil higher due to mass. |

| Solubility | Soluble in THF, Et | Hydrolyzes in aqueous acid. |

| Stability | Stable to base and nucleophiles. | Labile to aqueous acids (reverts to aldehyde). |

Synthetic Pathway

The industrial and laboratory synthesis of 1-Chloro-2-(dimethoxymethyl)benzene is achieved through the acid-catalyzed acetalization of 2-chlorobenzaldehyde. This reaction is an equilibrium process driven to completion by the removal of water, often using trimethyl orthoformate as a dehydrating agent.

Optimized Synthesis Protocol

-

Reagents: 2-Chlorobenzaldehyde (1.0 equiv), Trimethyl orthoformate (1.2–1.5 equiv), Methanol (solvent),

-Toluenesulfonic acid ( -

Conditions: Reflux or RT with stirring; moisture exclusion (N

atm). -

Mechanism: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol. Trimethyl orthoformate scavenges the water produced, driving the equilibrium to the acetal.

Caption: Acid-catalyzed protection of 2-chlorobenzaldehyde using trimethyl orthoformate as a water scavenger.

Core Application: The "Trojan Horse" Lithiation

The defining application of this molecule is in Lithium-Halogen Exchange . The acetal group is stable to strong bases (unlike the aldehyde), allowing the chlorine atom to be exchanged for lithium. This generates a nucleophilic "benzaldehyde equivalent" at the ortho position.

Mechanistic Insight: Reductive Lithiation vs. Exchange

While bromo-arenes undergo fast exchange with n-BuLi, chloro-arenes are more sluggish and can suffer from competing Directed Ortho Metalation (DoM) or benzyne formation. Therefore, Lithium metal (Li

Key Reaction: Synthesis of 2-Formylphenylboronic Acid This is a vital intermediate for Suzuki couplings.

-

Lithiation: The acetal reacts with Lithium metal (or n-BuLi) to form the ortho-lithio species.

-

Electrophile Trapping: The organolithium species attacks a borate ester (e.g., B(OMe)

). -

Hydrolysis: Acidic workup deprotects the acetal and hydrolyzes the boronate to the boronic acid.

Experimental Protocol (Reductive Lithiation)

-

Step 1 (Activation): Suspend Lithium turnings (2.2 equiv, 1% Na content) in dry THF under Argon at -50 °C.

-

Step 2 (Addition): Add 1-Chloro-2-(dimethoxymethyl)benzene dropwise. The reaction is exothermic; maintain temp < -40 °C.[3]

-

Step 3 (Exchange): Stir for 1–2 hours. The Cl is replaced by Li, forming 2-(dimethoxymethyl)phenyllithium .

-

Step 4 (Functionalization): Add electrophile (e.g., Trimethyl borate, DMF, or CO

). -

Step 5 (Deprotection): Quench with dilute HCl. Stir at RT to hydrolyze the acetal back to the aldehyde.

Caption: Workflow for converting the chloro-acetal into ortho-substituted benzaldehydes via lithiation.

Safety & Handling

-

Hazards: The compound is an irritant to eyes, skin, and respiratory system.

-

Chemical Incompatibility: Highly sensitive to acids . Contact with mineral acids or acidic moisture will release 2-chlorobenzaldehyde (pungent, toxic) and methanol.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture ingress and premature hydrolysis.

References

-

PubChem. 1-Chloro-2-(dimethoxymethyl)benzene | C9H11ClO2. National Library of Medicine. Available at: [Link]

- Google Patents.Method for producing formylphenylboronic acids (US20040049050A1). Describes the use of 2-chlorobenzaldehyde acetals in reductive lithiation.

-

Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Properties. Available at: [Link]

Sources

Technical Synthesis Guide: 1-Chloro-2-(dimethoxymethyl)benzene

CAS Registry Number: 70380-66-4

Synonyms: 2-Chlorobenzaldehyde dimethyl acetal;

Executive Summary

This technical guide details the synthesis of 1-Chloro-2-(dimethoxymethyl)benzene , a critical protected intermediate used in the development of agrochemicals and pharmaceuticals. The acetal functionality serves as a robust protecting group for the 2-chlorobenzaldehyde moiety, stable under basic and nucleophilic conditions (e.g., lithiation or Grignard formation at the halogen site) but readily hydrolyzed under acidic conditions.

The primary protocol recommended here utilizes Trimethyl Orthoformate (TMOF) as a chemical dehydrating agent. This method is superior to classical Dean-Stark azeotropic distillation for laboratory and pilot-scale synthesis due to milder conditions, higher yields (>80%), and the elimination of high-temperature reflux requirements.

Retrosynthetic Analysis

The strategic disconnection relies on the reversible acid-catalyzed acetalization of the carbonyl group.

Figure 1: Retrosynthetic disconnection showing the acetalization pathway.

Primary Synthesis Protocol: TMOF-Mediated Acetalization

This protocol employs Trimethyl Orthoformate (TMOF) to drive the equilibrium forward by irreversibly reacting with the water byproduct to form methyl formate and methanol.[1]

Reaction Scheme

Materials & Reagents Table

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 2-Chlorobenzaldehyde | Substrate | 1.0 | 140.57 | 1.25 |

| Trimethyl Orthoformate | Dehydrating Agent | 1.2 - 1.5 | 106.12 | 0.97 |

| Methanol (Anhydrous) | Solvent/Reactant | 3.0 - 5.0 | 32.04 | 0.79 |

| LiBF | Catalyst | 0.01 - 0.05 | 93.75 | - |

| NaHCO | Quenching Agent | Excess | 84.01 | - |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen atmosphere, charge the flask with 2-Chlorobenzaldehyde (14.06 g, 100 mmol) and Anhydrous Methanol (20 mL).

-

Reagent Addition: Add Trimethyl Orthoformate (TMOF) (16 mL, ~150 mmol) via syringe.

-

Catalyst Addition: Add Lithium Tetrafluoroborate (LiBF

) (0.94 g, 10 mmol) or a catalytic crystal of p-Toluenesulfonic acid (p-TSA) .-

Note: LiBF

is a mild Lewis acid that often provides cleaner profiles for sensitive substrates, though p-TSA is standard for robust aldehydes.

-

-

Reaction: Heat the mixture to mild reflux (65 °C) for 8–12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC-MS. The aldehyde peak should disappear.

-

Quench: Cool the reaction mixture to room temperature. Add saturated aqueous NaHCO

(50 mL) to neutralize the acid catalyst. Stir for 15 minutes.-

Critical: Failure to fully neutralize the acid prior to workup can lead to hydrolysis of the product back to the aldehyde during concentration.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with Brine (50 mL). Dry over anhydrous MgSO

. -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Purification: Purify the crude oil via vacuum distillation.

-

Expected BP: ~110–115 °C at 10 mmHg (Estimate based on diethyl acetal data).

-

Yield: Typical isolated yields range from 85% to 92% .

-

Mechanism of Action

The reaction proceeds via a hemiacetal intermediate. The key driver in this specific protocol is the TMOF, which acts as a "chemical sponge" for water.

Figure 2: Mechanistic pathway highlighting the critical water removal step by TMOF.

Quality Control & Characterization

Verify the identity of the synthesized product using the following parameters.

| Technique | Expected Signal / Data | Interpretation |

| Appearance | Colorless to pale yellow oil | - |

| Acetal Methine proton (Ar-CH -(OMe) | ||

| Methoxy protons (-OCH | ||

| Aromatic protons . | ||

| Acetal Carbon (Ar-C H-(OMe) | ||

| IR Spectroscopy | No peak at 1700 cm | Absence of C=O stretch confirms full conversion. |

| Strong bands ~1050–1150 cm | C-O-C ether stretching. |

Safety & Handling

-

Acid Sensitivity: The product is an acetal and is stable to base but highly sensitive to aqueous acid . Ensure all glassware for storage is base-washed or neutral. Store over activated molecular sieves if keeping for long periods.

-

TMOF Hazards: Trimethyl Orthoformate is flammable and moisture sensitive. Handle in a fume hood.

-

Reaction Exotherm: The addition of TMOF to the acidic mixture can be slightly exothermic; add slowly on larger scales.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593394, 1-Chloro-2-(dimethoxymethyl)benzene. Retrieved from [Link]

- Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).Indium(III) Triflate-Catalyzed Facile One-Pot Synthesis of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (Authoritative source on acetal stability and deprotection conditions).

Sources

1-Chloro-2-(dimethoxymethyl)benzene IUPAC name and structure

Executive Summary

1-Chloro-2-(dimethoxymethyl)benzene (CAS 70380-66-4) represents a critical "masked" electrophile in modern medicinal chemistry.[1] While structurally simple, its utility lies in its dual nature: it possesses a robust protecting group (dimethyl acetal) that shields the reactive aldehyde functionality, while retaining an aryl chloride handle for transition-metal-catalyzed cross-couplings.[1] This guide dissects the molecule from a process chemistry perspective, detailing its synthesis, stability profile, and strategic application in generating complex heterocyclic pharmacophores.[1]

Structural Identity & Nomenclature

The IUPAC nomenclature for this compound is derived by treating the benzene ring as the parent structure.[1] The principal functional group determines the numbering priority.

-

Systematic Name: 1-Chloro-2-(dimethoxymethyl)benzene[1][2][3][4]

-

Common Synonyms: 2-Chlorobenzaldehyde dimethyl acetal;

-Dimethoxy-2-chlorotoluene.[1] -

Structural Analysis:

-

Substituent 1 (Position 1): Chlorine atom (-Cl).[1]

-

Substituent 2 (Position 2): Dimethoxymethyl group (

).[1] -

Steric Considerations: The ortho substitution pattern creates significant steric bulk.[1] The acetal moiety typically rotates out of the plane of the benzene ring to minimize repulsion with the adjacent chlorine atom, influencing its NMR shift values and reactivity rates compared to para isomers.[1]

Molecular Structure Diagram

(Note: Visualized as a 2D connectivity graph)

[1][6]

Physicochemical Profile

For process chemists, understanding the physical state is crucial for handling and purification.[1] The compound is lipophilic and lacks hydrogen bond donors, making it highly soluble in organic solvents but immiscible in water.[1]

| Property | Value | Context for Handling |

| CAS Number | 70380-66-4 | Unique identifier for regulatory search.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 186.63 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscosity is lower than the parent aldehyde.[1] |

| Boiling Point | ~108-110°C @ 15 mmHg | Purifiable via vacuum distillation.[1] Avoid atmospheric distillation to prevent thermal decomposition. |

| Solubility | DCM, THF, Toluene, MeOH | Soluble in most non-polar to polar aprotic solvents.[1] |

| Stability | Base-Stable / Acid-Labile | Critical: Stable to NaOH/KOH and organolithiums; rapidly hydrolyzes in dilute HCl/H2SO4.[1] |

Synthetic Pathways[1]

The industrial preparation of 1-Chloro-2-(dimethoxymethyl)benzene prioritizes the Acetalization Route over the older gem-dichloride methanolysis method due to milder conditions and higher atom economy.[1]

Protocol: Acid-Catalyzed Acetalization

This method utilizes trimethyl orthoformate (TMOF) as both the reagent and the water scavenger, driving the equilibrium forward.[1]

Reagents:

-

Trimethyl orthoformate (1.2 - 1.5 eq)[1]

-

Methanol (Solvent, 3-5 volumes)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (1 mol%) or

Step-by-Step Methodology:

-

Charge: In a dry reactor under

, dissolve 2-chlorobenzaldehyde in anhydrous methanol. -

Activation: Add the acid catalyst (pTSA). Stir for 10 minutes to ensure homogeneity.

-

Addition: Add trimethyl orthoformate dropwise to control the slight exotherm.

-

Reflux: Heat the mixture to reflux (

) for 3-6 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). The aldehyde spot ( -

Quench: Cool to RT. Add solid

to neutralize the catalyst before workup. This is vital to prevent hydrolysis during concentration. -

Isolation: Filter off salts, concentrate the filtrate, and distill under reduced pressure.

Reaction Mechanism Visualization

[1][6]

Reactivity & Strategic Utility

The primary value of this molecule in drug development is its orthogonal reactivity .[1] It allows chemists to perform harsh organometallic transformations on the chlorine handle without affecting the aldehyde (which is masked).[1]

A. Chemo-selective Cross-Coupling (Suzuki-Miyaura)

The aryl chloride is a suitable partner for Pd-catalyzed coupling.[1] If the free aldehyde were present, it could undergo side reactions (e.g., condensation with the boronic acid amine ligands or reduction).[1]

-

Catalyst System:

/ S-Phos or -

Base:

or -

Outcome: Formation of biaryl aldehydes (after deprotection) which are key scaffolds for sartans (antihypertensives) and biaryl-based kinase inhibitors.[1]

B. Deprotection (Hydrolysis)

Regenerating the aldehyde is straightforward but requires pH control to avoid racemization of sensitive stereocenters elsewhere in the molecule.[1]

-

Standard Protocol: THF/Water (4:1) with 1M HCl at RT for 1 hour.

-

Mechanism: Protonation of methoxy oxygen

Loss of MeOH

Strategic Workflow Diagram

Applications in Medicinal Chemistry

-

Biaryl Synthesis: Used extensively to synthesize 2-substituted benzaldehydes where the substituent is an aryl or heteroaryl group.[1] This motif is prevalent in AT1 receptor antagonists (e.g., Losartan analogs) where the biphenyl core is constructed via coupling of the protected chlorobenzaldehyde.[1]

-

Heterocycle Construction: Following the Suzuki coupling, the regenerated aldehyde can be condensed with hydrazines or amines to form indazoles, quinazolines, or isoquinolines .[1] The acetal ensures the aldehyde remains intact during the initial carbon-carbon bond formation.[1]

-

Directed Ortho Metalation (DoM): While the chlorine is the primary handle, the acetal oxygen can also serve as a Directed Metalation Group (DMG).[1] Treatment with n-butyllithium can selectively lithiate the position ortho to the acetal (Position 6), allowing for tri-substitution patterns (1-Cl, 2-Acetal, 6-Electrophile).[1]

References

-

PubChem. (2025).[3] 1-Chloro-2-(dimethoxymethyl)benzene Compound Summary. National Library of Medicine. Link

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability/deprotection protocols).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link (Context for using Cl-handle on protected aldehydes).[1]

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-chloro-2-(dimethoxymethyl)benzene | CAS#:70380-66-4 | Chemsrc [chemsrc.com]

- 3. 1-Chloro-2-(dimethoxymethyl)benzene | C9H11ClO2 | CID 593394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 70380-66-4 - TRC - 1-Chloro-2-(dimethoxymethyl)benzene | LGC Standards [lgcstandards.com]

- 5. IUPAC name of the given compound are: (A) 1-chloro-2-methylbenzene (B) 2.. [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 1-Chloro-2-(dimethoxymethyl)benzene reactions

The following technical guide details the reactivity, synthesis, and applications of 1-Chloro-2-(dimethoxymethyl)benzene, a critical "masked" intermediate in organic synthesis.

Strategic Reagent for Ortho-Functionalization & Masked Carbonyl Chemistry

Executive Summary

1-Chloro-2-(dimethoxymethyl)benzene (CAS: 70380-66-4), also known as 2-chlorobenzaldehyde dimethyl acetal , serves as a pivotal building block in medicinal chemistry and advanced organic synthesis. Its primary value lies in its ability to function as a stable equivalent of the unstable 2-lithiobenzaldehyde .

While the free aldehyde group is susceptible to nucleophilic attack, the dimethyl acetal moiety protects the carbonyl functionality, allowing the chlorine atom to undergo Lithium-Halogen Exchange (Li-Cl exchange) . This generates a reactive aryl lithium species that can be trapped with diverse electrophiles, enabling the rapid construction of 1,2-disubstituted benzene derivatives, phthalides, and isoquinolines.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 1-Chloro-2-(dimethoxymethyl)benzene |

| Common Name | 2-Chlorobenzaldehyde dimethyl acetal |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Boiling Point | 101-103 °C (at 10 mmHg) |

| Stability | Stable to base and nucleophiles; Labile to aqueous acid (hydrolyzes to aldehyde). |

| Storage | Store under inert atmosphere (Argon/Nitrogen); Moisture sensitive (slow hydrolysis). |

Synthesis of the Precursor

Before utilizing the reagent, it is often synthesized from 2-chlorobenzaldehyde to ensure high purity and dryness, which are critical for subsequent organometallic steps.

Protocol: Acid-Catalyzed Acetalization

-

Reagents: 2-Chlorobenzaldehyde (1.0 equiv), Trimethyl orthoformate (1.2 equiv), Methanol (solvent), p-Toluenesulfonic acid (pTSA, 0.01 equiv).

-

Procedure:

-

Dissolve 2-chlorobenzaldehyde in anhydrous methanol.

-

Add trimethyl orthoformate (dehydrating agent) and catalytic pTSA.

-

Reflux for 3–5 hours under nitrogen.

-

Quench: Add solid NaHCO₃ to neutralize the acid catalyst before workup (crucial to prevent hydrolysis).

-

Purification: Distillation under reduced pressure.

-

-

Validation: ¹H NMR shows disappearance of the aldehyde proton (~10.4 ppm) and appearance of the acetal methine proton (~5.5 ppm) and two methoxy singlets (~3.3 ppm).

Core Workflow 1: Lithium-Halogen Exchange (The "Killer App")

This is the most significant application of this molecule. It allows for the introduction of electrophiles at the ortho position relative to the protected aldehyde.

Mechanism: The reaction proceeds via a rapid Li-Cl exchange using n-Butyllithium (n-BuLi) at low temperatures. The acetal oxygen atoms can provide weak coordination to the lithium, stabilizing the intermediate, but the primary driving force is the formation of the stronger C-Li bond over the C-Cl bond and the irreversibility of the exchange in THF.

Detailed Protocol:

-

Preparation: Flame-dry a 3-neck flask and purge with Argon.

-

Solvation: Dissolve 1-Chloro-2-(dimethoxymethyl)benzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Exchange: Cool to -78 °C (Dry ice/acetone bath). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Note: Maintain internal temperature below -70 °C to prevent benzyne formation or decomposition.

-

-

Generation: Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange, indicating the formation of 2-(dimethoxymethyl)phenyllithium .

-

Trapping: Add the Electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

-

Workup: Allow to warm to room temperature.

-

Path A (Keep Acetal): Quench with saturated NH₄Cl/H₂O.[1]

-

Path B (Deprotect to Aldehyde): Quench with 1M HCl and stir for 1 hour.

-

Table 1: Electrophile Trapping Outcomes

| Electrophile (E⁺) | Intermediate Product | Final Product (after Acid Hydrolysis) | Application |

| DMF | 2-Formyl-acetal | Phthalaldehyde (1,2-Benzenedicarboxaldehyde) | Heterocycle synthesis |

| CO₂ | 2-Carboxy-acetal | 2-Formylbenzoic acid (exists as hydroxyphthalide) | Phthalazinones |

| R-CHO (Aldehydes) | Benzylic alkoxide | Phthalides (Lactones) | Natural product synthesis |

| B(OMe)₃ | Boronate ester | 2-Formylphenylboronic acid | Suzuki Coupling partner |

| I₂ | 2-Iodo-acetal | 2-Iodobenzaldehyde | Iterative cross-coupling |

Visualization: Lithiation-Trapping Pathway

Caption: Divergent synthesis via the 2-(dimethoxymethyl)phenyllithium intermediate.

Core Workflow 2: Palladium-Catalyzed Cross-Coupling

While the lithiation pathway utilizes the chlorine as a leaving group for exchange, the chlorine can also serve as a handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Why use the acetal instead of the aldehyde?

-

Base Sensitivity: Suzuki couplings require base (e.g., K₂CO₃, Cs₂CO₃). Free aldehydes can undergo Cannizzaro reactions or aldol condensations under these conditions. The acetal is inert to base.

-

Chemoselectivity: Allows for the coupling of the aryl chloride without engaging the aldehyde in side reactions with nucleophilic coupling partners (e.g., amines).

Protocol: Suzuki-Miyaura Coupling

-

Substrate: 1-Chloro-2-(dimethoxymethyl)benzene.

-

Partner: Aryl Boronic Acid (Ar-B(OH)₂).[2]

-

Catalyst: Pd(OAc)₂ + SPhos (or Pd(PPh₃)₄).

-

Base/Solvent: K₃PO₄ / Toluene:Water (10:1).

-

Conditions: 80–100 °C, 12 hours.

-

Outcome: Biaryl product with the acetal intact. Subsequent acid hydrolysis yields the 2-arylbenzaldehyde .

Critical Experimental Insights (The "Why" & "How")

-

Solvent Choice (THF vs. Ether): For Li-Cl exchange, THF is mandatory. In diethyl ether, the exchange is significantly slower and may not proceed to completion before the n-BuLi decomposes or reacts elsewhere. THF coordinates Li⁺, breaking down n-BuLi aggregates and increasing the reactivity of the butyl anion.

-

Quenching Temperature: If trapping with reactive electrophiles (like aldehydes), keep the reaction cold (-78 °C) during addition. If trapping with "sluggish" electrophiles, allow the lithiated species to warm slightly to -40 °C, but never above 0 °C before quenching, as the acetal protecting group can begin to interact with the lithium center or the species can dimerize.

-

Hydrolysis Control: The dimethyl acetal is relatively robust. Deprotection typically requires 2M HCl or 50% Trifluoroacetic acid (TFA) . For mild deprotection (if the substrate is acid-sensitive), use Amberlyst-15 resin in wet acetone.

References

- Title: "Generation and Reactions of 2-(Dimethoxymethyl)

- Synthesis of 2-Formylphenylboronic Acid: Title: "Method for producing formylphenylboronic acids" Source: US Patent US20040049050A1 URL

-

Suzuki Coupling Applications

-

General Reactivity of 2-Chlorobenzaldehyde Derivatives

- Title: "Exploring the Chemistry, Reactions, Applic

- Source:ResearchG

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones [organic-chemistry.org]

- 6. quora.com [quora.com]

- 7. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 11. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

Application Note: Modular Synthesis of Heterocycles Using 1-Chloro-2-(dimethoxymethyl)benzene

This Application Note is structured to provide actionable, high-level technical guidance for research scientists and process chemists. It moves beyond basic textbook descriptions to address practical synthetic workflows, troubleshooting, and modular design strategies using 1-Chloro-2-(dimethoxymethyl)benzene .[1]

-Dimethoxy-2-chlorotoluene.[1]Executive Summary: The "Masked" Scaffold

1-Chloro-2-(dimethoxymethyl)benzene represents a strategic "bifunctional" scaffold in heterocyclic chemistry.[1] It combines a robust electrophile precursor (the acetal-protected aldehyde) with a versatile cross-coupling handle (the aryl chloride).[1]

Unlike the free aldehyde (2-chlorobenzaldehyde), which is prone to oxidation, polymerization, and interference with organometallic reagents, the dimethyl acetal offers:

-

Base Stability: Survives basic conditions typical of Suzuki/Buchwald couplings and lithiation protocols.

-

Chemo-differentiation: Allows selective functionalization of the aryl ring before activating the carbonyl center.

-

Cyclization Potential: Serves as a direct precursor for Isoquinolines , Phthalides , and Indazoles .

This guide details three core workflows:

-

Protocol A: Isoquinoline Synthesis via Pomeranz-Fritsch Cyclization.

-

Protocol B: Modular Biaryl Synthesis via Protected Suzuki Coupling.

-

Protocol C: Lithiation-Mediated Ring Closure (Isoindolinones).[1]

Chemical Profile & Handling

| Property | Specification | Application Note |

| Molecular Weight | 186.64 g/mol | Calculate stoichiometry carefully against free aldehyde.[1] |

| Boiling Point | 101-130°C @ 10 mmHg | Purify via vacuum distillation if degradation is suspected.[1] |

| Stability | Moisture Sensitive | Hydrolyzes to 2-chlorobenzaldehyde in aqueous acid.[1] Store under inert gas. |

| Solubility | Organic Solvents | Miscible with THF, DCM, Toluene, Ethanol. |

Pathway A: Isoquinoline Synthesis (Pomeranz-Fritsch)[1]

The most direct application of this scaffold is the synthesis of substituted isoquinolines. The acetal functionality reacts with aminoacetaldehyde acetal to form a Schiff base, which is then cyclized using a strong Lewis or Brønsted acid.

Mechanistic Insight

The reaction proceeds via an oxonium ion intermediate. The presence of the 2-Chloro substituent is critical: it can either be retained for late-stage functionalization or used to influence the regioselectivity of the cyclization by steric directing.[1]

Experimental Protocol

Target: 5-Chloroisoquinoline (or derivatives).

Step 1: Schiff Base Formation

-

Reagents: Mix 1-Chloro-2-(dimethoxymethyl)benzene (10 mmol) and Aminoacetaldehyde dimethyl acetal (10.5 mmol) in anhydrous toluene (50 mL).

-

Conditions: Heat to reflux using a Dean-Stark trap to remove methanol (generated from acetal exchange/condensation).

-

Duration: Reflux for 4–6 hours until TLC shows consumption of the starting acetal.

-

Workup: Evaporate solvent under reduced pressure to yield the crude imine (Schiff base). Do not purify on silica; hydrolytic instability.

Step 2: Acid-Catalyzed Cyclization

-

Activation: Dissolve the crude imine in cooled (

) concentrated Sulfuric Acid ( -

Cyclization: Allow the mixture to warm to room temperature, then heat to

for 1 hour.-

Note: The solution will turn dark brown/black.

-

-

Quench: Pour the reaction mixture carefully onto crushed ice (100 g).

-

Neutralization: Basify with concentrated

to pH 9–10. -

Extraction: Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Figure 1: The Pomeranz-Fritsch workflow for converting the acetal scaffold into an isoquinoline core.[1]

Pathway B: The "Protect-Couple-Deprotect" Strategy[1]

This is the preferred route for Medicinal Chemistry. The acetal group protects the aldehyde from the basic conditions required for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the installation of biaryl systems before ring closure.[1]

Why use the Acetal?

Using free 2-chlorobenzaldehyde in Suzuki coupling often leads to:

-

Cannizzaro reactions (base-mediated disproportionation).[1]

-

Pd-poisoning via coordination of the aldehyde carbonyl.[1]

-

Aldol condensations with enolizable coupling partners.

Protocol: Suzuki Coupling of the Chloride

Target: 2-(Dimethoxymethyl)biphenyl derivatives.[1]

-

Reagents:

-

Substrate: 1-Chloro-2-(dimethoxymethyl)benzene (1.0 equiv).[1]

-

Boronic Acid: Arylboronic acid (1.2 equiv).

-

Catalyst:

(2 mol%) + SPhos (4 mol%) (SPhos is crucial for activating aryl chlorides). -

Base:

(2.0 equiv). -

Solvent: Toluene/Water (10:1).

-

-

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine all reagents in a sealable tube.

-

Heat at

for 12–16 hours.

-

-

Workup:

-

Filter through Celite.

-

Partition between water and EtOAc.

-

Purify via column chromatography.

-

-

Downstream Application:

-

Deprotection: Treat with 1M HCl in THF to reveal the biaryl aldehyde.

-

Cyclization: The resulting biaryl aldehyde can be converted to Phenanthridines (via condensation with amines) or Fluorenones (via intramolecular radical cyclization).

-

Pathway C: Lithiation & Ortho-Functionalization[1]

While aryl chlorides are typically less reactive to Lithium-Halogen exchange than bromides, the acetal group facilitates directed lithiation.

Warning: Direct treatment with n-BuLi at room temperature may cause benzyne formation.[1] Low temperature is mandatory.

Protocol: Synthesis of Phthalides (Isobenzofuranones)

This method utilizes the latent aldehyde to close a lactone ring.

-

Exchange/Lithiation:

-

Trapping:

-

Cyclization (One-Pot):

-

Product: Phthalide (Isobenzofuran-1(3H)-one).[1]

Figure 2: Conversion of the acetal scaffold to Phthalide via Lithiation-Carboxylation.[1][12]

Comparison of Methods

| Feature | Pomeranz-Fritsch (Isoquinolines) | Suzuki Coupling (Biaryls) | Lithiation (Phthalides) |

| Key Reagent | Aminoacetaldehyde acetal | Aryl Boronic Acid | s-BuLi / CO2 |

| Role of Cl | Substituent (Retained) | Leaving Group (Replaced) | Exchange Handle (Replaced) |

| Role of Acetal | Reactant (Schiff Base) | Protecting Group | Stabilizer / Masked Aldehyde |

| Primary Risk | Polymerization of imine | Dehalogenation (side rxn) | Benzyne formation if too hot |

References

-

Pomeranz-Fritsch Reaction Review : Gensler, W. J.[1] The Pomeranz-Fritsch Reaction. Organic Reactions, 1951 , 6, 191.

-

Suzuki Coupling of Aryl Chlorides : Wolfe, J. P.; et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 1999 , 121, 9550.

-

Lithiation of Acetals : Snieckus, V. Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors. Chem. Rev., 1990 , 90, 879.

-

Phthalide Synthesis : Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH, 1999 .[1] (General reference for carboxylative cyclization).

-

Preparation of 2-Chlorobenzaldehyde dimethyl acetal : Organic Syntheses, Coll. Vol. 3, p.200 (1955).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 7. Some reactions of benzaldehyde acetals with alkyl-lithium reagents; a stereospecific olefin synthesis from 1,2-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds [mdpi.com]

- 11. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

1-Chloro-2-(dimethoxymethyl)benzene as an intermediate for agrochemicals

Abstract

This application note details the strategic utilization of 1-Chloro-2-(dimethoxymethyl)benzene (CAS: 70380-66-4), a protected derivative of 2-chlorobenzaldehyde.[1][2] While the parent aldehyde is a common commodity chemical, the acetal variant offers a critical "reactivity switch" essential for synthesizing complex Succinate Dehydrogenase Inhibitor (SDHI) fungicides and biphenyl herbicides. This guide provides a validated protocol for its synthesis using trimethyl orthoformate (TMOF) to ensure anhydrous integrity and details its primary application: Lithium-Halogen Exchange (Li-Hal) to generate nucleophilic ortho-formyl synthons, a transformation impossible with the unprotected aldehyde.[2]

Chemical Profile & Strategic Utility

In agrochemical synthesis, the ortho-substituted benzaldehyde motif is ubiquitous.[2] However, the aldehyde group is highly electrophilic and susceptible to oxidation, making it incompatible with organometallic reagents (Grignard, Organolithium) used to build carbon skeletons.

The Solution: 1-Chloro-2-(dimethoxymethyl)benzene acts as a robust protecting group.[2]

-

Stability: Resistant to strong bases and nucleophiles (unlike the aldehyde).

-

The "Umpolung" Effect: It allows the conversion of the electrophilic 2-chlorobenzaldehyde into a nucleophilic 2-lithiobenzaldehyde equivalent via Lithium-Halogen exchange.[2]

| Feature | 2-Chlorobenzaldehyde (Parent) | 1-Chloro-2-(dimethoxymethyl)benzene (Acetal) |

| Reaction with n-BuLi | Nucleophilic attack on Carbonyl (Destructive) | Li-Hal Exchange (Constructive) |

| Stability to Base | Low (Aldol condensation/Cannizzaro) | High |

| Primary Utility | Clomazone synthesis (Direct) | Biaryl/Heterocycle Synthesis (SDHI Fungicides) |

Protocol A: Scalable Synthesis via TMOF

Rationale: Traditional acetalization using methanol and acid reflux generates water, requiring Dean-Stark traps and often stalling at equilibrium.[2] The Trimethyl Orthoformate (TMOF) method is superior for high-value intermediates because TMOF acts as both the reagent and the water scavenger, driving the reaction to completion under mild conditions.

Reagents & Equipment

-

Substrate: 2-Chlorobenzaldehyde (98%+ purity).[2]

-

Reagent: Trimethyl Orthoformate (TMOF) (1.2 – 1.5 equivalents).

-

Catalyst:

-Toluenesulfonic acid monohydrate (PTSA) (1 mol%) or Amberlyst-15 (for filtration removal).[2] -

Solvent: Methanol (anhydrous).[3]

-

Equipment: Jacketed glass reactor with N2 purge; distillation setup.

Step-by-Step Methodology

-

Charge: Load 2-chlorobenzaldehyde (1.0 eq) and Methanol (3.0 vol) into the reactor under Nitrogen.

-

Add Reagent: Add TMOF (1.2 eq) in a single portion.

-

Catalysis: Add PTSA (0.01 eq). Note: An exotherm of 5–10°C may occur.

-

Reaction: Heat to mild reflux (60°C) for 3–5 hours.

-

Checkpoint: Monitor via GC/TLC. Disappearance of the aldehyde peak (approx. retention time X) and appearance of the acetal (retention time Y) indicates completion.

-

-

Quench: Cool to 20°C. Add solid NaHCO3 (0.05 eq) to neutralize the acid. Stir for 30 mins.

-

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure to remove MeOH and methyl formate byproduct.

-

Purification: Distill the residue under high vacuum (approx. 100–105°C at 10 mmHg).

Protocol B: Application Case Study (Li-Hal Exchange)

Context: This protocol demonstrates the generation of a 2-formylphenylboronic acid synthase equivalent , a key step in creating biaryl cores for SDHI fungicides (e.g., Boscalid analogs) via Suzuki-Miyaura coupling.[2]

The "Reactivity Switch" Workflow

Figure 1: The acetal group protects the carbonyl, allowing Lithium to displace Chlorine. This nucleophile is then trapped with Boron to create a coupling partner.

Experimental Procedure

-

Preparation: Flame-dry a 3-neck flask. Purge with Argon. Add 1-Chloro-2-(dimethoxymethyl)benzene (1.0 eq) and anhydrous THF (10 vol).

-

Cryogenic Cooling: Cool the solution to -78°C .

-

Critical Control Point: Temperature must remain below -65°C to prevent benzyne formation or acetal cleavage.[2]

-

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.

-

Electrophile Trapping: After 1 hour at -78°C, add Trimethyl Borate (B(OMe)3, 1.5 eq) rapidly.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Hydrolysis (Optional for Boronic Acid): Quench with 1M HCl. This will simultaneously cleave the boronate ester and the acetal if prolonged, yielding 2-formylphenylboronic acid .

-

For Suzuki Coupling: It is often better to use the crude boronate ester directly in the coupling step to maintain the acetal protection until the biaryl bond is formed.

-

Quality Control & Stability

The acetal is sensitive to moisture (hydrolysis). QC protocols must ensure no reversion to aldehyde.

| Test | Method | Acceptance Criteria |

| Purity | GC-FID / HPLC (C18) | > 98.0% Area |

| Aldehyde Content | GC (vs Standard) | < 0.5% (Indicates hydrolysis) |

| Water Content | Karl Fischer (Coulometric) | < 0.1% (Critical for storage) |

| Storage | Physical | Store under Nitrogen, < 25°C. |

Safety & Handling

-

Hazard Class: Acute Toxicity (Oral/Dermal), Category 4.[7] Combustible Liquid.

-

Specific Risk: Hydrolysis releases Methanol. In acidic environments (e.g., stomach acid), the compound reverts to 2-chlorobenzaldehyde and methanol.[2]

-

PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

-

Spill Management: Do not use water (accelerates decomposition). Absorb with vermiculite or sand.

References

-

Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for acetal stability and deprotection conditions).

-

Gore, P. H. (1964). "The Formation of Acetals from Substituted Benzaldehydes." Journal of the Chemical Society.

-

Lérida, L., et al. (2013). "Zinc(II) Chloride-Catalyzed Direct Coupling of Various Alkynes with Acetals." Chemical Communications.[4] (Demonstrates the stability and utility of chlorobenzaldehyde acetals in coupling).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593394, 1-Chloro-2-(dimethoxymethyl)benzene.

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-Chloro-2-(dimethoxymethyl)benzene.

Sources

- 1. 1-chloro-2-(dimethoxymethyl)benzene | CAS#:70380-66-4 | Chemsrc [chemsrc.com]

- 2. Pesticide Intermediate | Chemical Products Supplier | YANCUI [yancuichem.com]

- 3. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jurnal.unimed.ac.id [jurnal.unimed.ac.id]

- 7. fishersci.co.uk [fishersci.co.uk]

Application Notes & Protocols: Strategic Deprotection of Methoxymethyl (MOM/DMM) Ethers

Introduction: The Role of the Methoxymethyl (MOM) Ether in Modern Synthesis

The methoxymethyl ether, commonly referred to as the MOM or DMM group, stands as a cornerstone in the strategic protection of hydroxyl functionalities within multistep organic synthesis. Its popularity stems from a favorable balance of characteristics: it is readily introduced under mild basic conditions and exhibits robust stability across a wide range of non-acidic reagents, including strong bases, organometallics, hydrides, and various oxidizing and reducing agents.[1][2] This stability profile allows chemists to perform extensive molecular elaborations on other parts of a complex molecule while the sensitive hydroxyl group remains safely masked.[1]

However, the true utility of any protecting group lies in its predictable and selective removal.[3] The MOM group is classically defined by its lability under acidic conditions. This guide provides an in-depth exploration of the mechanisms, methodologies, and strategic considerations for the effective deprotection of MOM ethers, tailored for researchers navigating the complexities of advanced chemical synthesis.

The Core Mechanism: Acid-Catalyzed Hydrolysis

The deprotection of a MOM ether is fundamentally an acid-catalyzed hydrolysis of an acetal. The process proceeds through a well-established SN1-type mechanism, which is initiated by protonation of one of the ether oxygens.

The key steps are as follows:

-

Protonation: A Brønsted or Lewis acid protonates or coordinates to the terminal methoxy oxygen, converting it into a better leaving group.

-

Formation of an Oxocarbenium Ion: The activated oxygen departs as methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

-

Nucleophilic Attack: A nucleophile, most commonly water present in the reaction medium, attacks the electrophilic carbon of the oxocarbenium ion.

-

Collapse of the Hemiacetal: This attack forms an unstable hemiacetal intermediate. A final proton transfer and subsequent decomposition release the desired free alcohol along with formaldehyde and methanol as byproducts.

Methodologies for MOM Group Cleavage: A Comparative Overview

The choice of deprotection method is dictated by the overall acid sensitivity of the substrate. The goal is to identify conditions that are sufficiently potent to cleave the MOM ether efficiently without degrading other sensitive functionalities within the molecule.

| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Typical Time | Strengths & Considerations |

| Classic Brønsted Acids | HCl, H₂SO₄, TFA | MeOH, H₂O, THF | 0 - RT | 1 - 12 h | Strengths: Inexpensive, potent. Considerations: Harsh conditions can cleave other acid-labile groups (e.g., silyl ethers, Boc groups).[4][5] |

| Solid-Phase Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Solvent-free or MeOH/DCM | RT | 0.5 - 2 h | Strengths: Mild, high-yielding, and eco-friendly (solvent-free option).[6] Easy workup. |

| Heterogeneous Acid | Silica-supported NaHSO₄ | Dichloromethane (DCM) | RT | 1 - 3 h | Strengths: Excellent for selective deprotection of phenolic MOM ethers.[7] Simple filtration-based workup. |

| Lewis Acid (Chelating) | Magnesium Bromide (MgBr₂) | Diethyl ether, DCM | RT - Reflux | 2 - 24 h | Strengths: Can offer different selectivity compared to Brønsted acids. Considerations: Stoichiometric amounts often required.[4] |

| Lewis Acid (Catalytic) | Zinc Triflate (Zn(OTf)₂) | Isopropanol | Reflux | 1 - 6 h | Strengths: Efficient catalytic method.[8] Considerations: Requires elevated temperatures. |

| Mild Neutral/Lewis Acid | Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl | Acetonitrile (MeCN) | RT - 50 | 1 - 4 h | Strengths: Very mild, non-acidic conditions. Tolerates many acid-sensitive groups.[4][9] Offers unique chemoselectivity. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Thin Layer Chromatography (TLC) is the primary tool for monitoring reaction progress. A successful reaction is defined by the complete consumption of the starting material and the clean formation of a new, more polar spot corresponding to the product alcohol.

Protocol 1: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA)

This method is exceptionally efficient and environmentally friendly, avoiding the use of bulk solvents during the reaction phase.[6]

-

Rationale: pTSA is a strong organic acid that is crystalline and easy to handle. In a solid-state trituration, the high local concentration of the acid facilitates rapid cleavage of the MOM ether at room temperature. The workup is simplified to a dissolution and precipitation step.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yield in Electrophilic Aromatic Substitution (EAS) Reactions

Introduction: This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in electrophilic aromatic substitution (EAS) reactions. By understanding the underlying chemical principles, you can systematically troubleshoot your experiments, improve product yields, and streamline your synthetic workflows.

Part 1: Initial Diagnosis & Troubleshooting Workflow

Low yield is a symptom, not a root cause. Before consulting the specific FAQs, it's crucial to characterize the outcome of your reaction. A typical diagnostic workflow involves analyzing a crude sample of your reaction mixture by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS).

The results will generally point to one of four primary scenarios, each with its own set of likely causes and solutions. Use the following flowchart to guide your initial troubleshooting efforts.

Caption: Initial diagnostic workflow for troubleshooting low-yield EAS reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter.

Category A: Issues with Reactants & Reagents

Q1: My reaction shows a high percentage of unreacted starting material. What are the most common causes related to my reagents?

A1: This is one of the most frequent issues and typically points to three main areas: the aromatic substrate, the catalyst, or the electrophile.

-

Deactivated Aromatic Ring: The single most common reason for a failed EAS reaction is a substrate that is too electron-poor. The presence of moderate to strong electron-withdrawing groups (EWGs) on the aromatic ring deactivates it towards electrophilic attack by destabilizing the positively charged intermediate (the arenium ion).[1][2][3]

-

Causality: EWGs pull electron density from the ring, making it a weaker nucleophile.[4] This increases the activation energy for the rate-determining step: the attack of the aromatic ring on the electrophile.[2][5] For example, nitrobenzene is roughly a million times less reactive than benzene.[6] Friedel-Crafts reactions, in particular, are known to fail with moderately or strongly deactivated rings.[1]

-

Solution: If possible, consider installing the deactivating group after the EAS reaction. Alternatively, a more potent catalyst or harsher reaction conditions may be required, but this can lead to side reactions.

-

-

Catalyst Inactivity (Especially in Friedel-Crafts Reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are extremely sensitive to moisture.[1][7] Water will hydrolyze the catalyst, rendering it inactive.

-

Causality: The Lewis acid's role is to activate the electrophile by coordinating to it, making it more electron-deficient.[8] Water acts as a Lewis base and will preferentially coordinate with the catalyst, preventing it from activating the intended electrophile.[7] This is a particular problem when using hydrated salts like FeCl₃·6H₂O.[7]

-

Solution: Always use anhydrous reagents and solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using a hydrated catalyst is unavoidable, consider pre-treatment or using a stoichiometric excess, though this is not ideal.[7]

-

-

Insufficient Catalyst Loading (Friedel-Crafts Acylation): In Friedel-Crafts acylations, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle.

-

Solution: For acylations, it is often necessary to use a stoichiometric amount (1.0 equivalent or more) of the Lewis acid catalyst relative to the acylating agent.[1]

-

Q2: My aromatic substrate contains an -NH₂ or -OH group and the reaction isn't working. Why?

A2: Aromatic compounds with amine (-NH₂, -NHR) or hydroxyl (-OH) groups are problematic for certain EAS reactions, especially Friedel-Crafts.

-

Causality: The lone pair of electrons on the nitrogen or oxygen atom makes these groups strong Lewis bases. They will react directly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[1] This coordination places a positive charge on the atom attached to the ring, transforming a strongly activating group into a strongly deactivating group.[9]

-

Solution: The amine or hydroxyl group must be "protected" before the reaction.

-

For amines, acylation to form an amide is a common strategy. The resulting amide is still an ortho, para-director but is less activating and the nitrogen lone pair is less basic due to delocalization into the carbonyl.[10]

-

For hydroxyl groups, conversion to an ether (e.g., a methoxy group) serves the same purpose.

-

Category B: Issues with Selectivity & Byproducts

Q3: I'm getting a mixture of products, including di- and tri-substituted compounds. How can I prevent this polysubstitution?

A3: Polysubstitution occurs when the product of the initial reaction is more reactive than the starting material. This is a classic problem in Friedel-Crafts alkylations.[11]

-

Causality: The introduction of an alkyl group, which is an electron-donating group (EDG), activates the aromatic ring, making it more nucleophilic and thus more susceptible to a second substitution.[1] In contrast, Friedel-Crafts acylation introduces an acyl group, which is deactivating and prevents further substitution.[12]

-

Solutions:

-

Use a large excess of the aromatic substrate: By making the starting material the limiting reagent's "solvent," the probability of the electrophile encountering a monosubstituted product molecule is statistically reduced.[13]

-

Employ Friedel-Crafts Acylation followed by Reduction: This is a powerful two-step strategy. First, perform an acylation, which cleanly yields the monosubstituted ketone. The acylium ion does not rearrange, and the product is deactivated, preventing polyacylation.[7][11] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[7]

-

Q4: My product is a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A4: Most activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.[14][15] Achieving high selectivity can be challenging.

-

Causality: Both ortho and para positions are electronically activated by electron-donating groups, which stabilize the arenium ion intermediate through resonance.[16][17] The para position is often favored simply due to steric hindrance; the ortho positions are more crowded, making it more difficult for the electrophile to approach.[14][18]

-

Solutions:

-

Increase Steric Bulk: Using a bulkier electrophile or a bulkier activating group on the ring can increase the steric penalty for ortho attack, thus favoring the para product.[18]

-

Change the Solvent: Solvent polarity can influence the ortho/para ratio, although the effects can be complex and substrate-dependent.[19]

-

Temperature Control: Lowering the reaction temperature often increases selectivity, favoring the thermodynamically more stable para isomer.

-

Category C: Issues with Reaction Conditions

Q5: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?

A5: Tar formation is indicative of polymerization, decomposition, or other uncontrolled side reactions, often caused by overly harsh conditions.[1]

-

Causality:

-

High Temperatures: Many EAS reactions are exothermic.[20] Excessive heat can promote the decomposition of starting materials or the polymerization of highly activated substrates.[1][21]

-

Strongly Activating Substrates: Highly reactive substrates like phenols or anilines can be prone to oxidation or polymerization, especially under strongly acidic or oxidizing conditions (e.g., nitration).[4][22]

-

Reagent Decomposition: Some electrophiles or intermediates are unstable and can decompose under the reaction conditions, leading to complex mixtures and tar.

-

-

Solutions:

-

Maintain Strict Temperature Control: Run the reaction in an ice bath to dissipate heat, and add reagents slowly to control the rate of the exothermic reaction.

-

Protect Highly Activating Groups: As mentioned in A2, protecting groups like amides (for anilines) or ethers (for phenols) can moderate the reactivity and prevent unwanted side reactions.[23]

-

Use Milder Reagents/Catalysts: If possible, switch to a less aggressive Lewis acid or a different electrophile source that operates under milder conditions.

-

Part 3: Key Experimental Protocols

Protocol 1: General Anhydrous Procedure for a Lab-Scale Friedel-Crafts Acylation

This protocol provides a framework for setting up a reaction under the anhydrous conditions crucial for success.

-

Glassware Preparation: Dry all glassware (round-bottom flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.

-

Inert Atmosphere Setup: Assemble the glassware quickly while flushing with an inert gas (Nitrogen or Argon). Use a bubbler to maintain a slight positive pressure.

-

Reagent Charging:

-

Charge the oven-dried flask with the aromatic substrate and an anhydrous solvent (e.g., Dichloromethane, Carbon Disulfide).

-

In a separate, dry flask, prepare a solution of the acyl chloride in the anhydrous solvent.

-

Carefully weigh the anhydrous Lewis acid (e.g., AlCl₃) in a glovebox or under a flow of inert gas and add it to the reaction flask containing the substrate. Note: This addition can be exothermic.

-

-

Reaction Execution:

-

Cool the reaction flask to 0°C using an ice bath.

-

Add the acyl chloride solution dropwise from the addition funnel over 30-60 minutes, monitoring the internal temperature.

-

After the addition is complete, allow the reaction to stir at 0°C or warm to room temperature, monitoring progress by TLC.

-

-

Workup:

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Part 4: Reference Data & Visualizations

Table 1: Effect of Common Substituents on Reactivity and Directing Effects in EAS

| Substituent Group | Example | Reactivity Effect | Directing Effect |

| Strongly Activating | -NH₂, -OH, -OR | Greatly Increases Rate | Ortho, Para |

| Moderately Activating | -NHCOR, -OCOR | Increases Rate | Ortho, Para |

| Weakly Activating | -R (Alkyl), -Ar (Aryl) | Slightly Increases Rate | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly Decreases Rate | Ortho, Para |

| Moderately Deactivating | -C(=O)H, -C(=O)R, -COOR | Decreases Rate | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CN, -SO₃H | Greatly Decreases Rate | Meta |

Data compiled from sources.[14][24][25]

Diagram 2: Influence of Substituents on Arenium Ion Stability

The stability of the carbocation intermediate (arenium ion) is the key to understanding both reactivity and directing effects. Electron-donating groups (EDG) stabilize this intermediate, while electron-withdrawing groups (EWG) destabilize it.

Caption: EDGs lower the activation energy by stabilizing the arenium ion, increasing the reaction rate.[2]

References

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

-

EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Chad's Prep®. [Link]

-

17.6: Substituent Effects on the EAS Reaction. (2019, September 3). Chemistry LibreTexts. [Link]

-

5.1 Activating or Deactivating Effect of the Substituents on EAS. Organic Chemistry II. [Link]

-

What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017, November 13). Quora. [Link]

-

Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. [Link]

-

Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? (2023, April 19). Brainly. [Link]

-

Directing Groups in SE Ar. [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]

-

The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. (2023, March 1). Swarthmore College. [Link]

-

We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

-

L. LEWIS ACID CATALYSIS. [Link]

-

15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. [Link]

-

1 Lewis Acid–Brønsted Base Catalysis. Wiley-VCH. [Link]

-

Lewis Base Activation of Lewis Acids. Denmark Group - University of Illinois. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Beilstein Journal of Organic Chemistry. [Link]

-

01.07 Lewis Acid Catalysis. (2019, August 6). YouTube. [Link]

-

EAS Directing Groups | Organic Chemistry Lessons. (2021, April 9). YouTube. [Link]

-

Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

-

Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. [Link]

-

Chapter 15 Reactions of Aromatic Compounds 15.1) Electrophilic Aromatic Substitution: [Link]

-

Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. (2025). The Royal Society of Chemistry. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

18.6: Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018, March 19). Master Organic Chemistry. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

EAS-Alkylation. OpenOChem Learn. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. [Link]

-

Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]

-

1 NITRATION. [Link]

-

Nitration. Wikipedia. [Link]

-

Aromatic Nitration. BYJU'S. [Link]

-

14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

-

Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. (2017, August 15). IJERT. [Link]

-

Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]

- 10. EAS-Alkylation | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. quora.com [quora.com]

- 20. byjus.com [byjus.com]

- 21. Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview – IJERT [ijert.org]

- 22. ocw.uci.edu [ocw.uci.edu]

- 23. Nitration - Wikipedia [en.wikipedia.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Purification challenges of 1-Chloro-2-(dimethoxymethyl)benzene

Technical Support Center: 1-Chloro-2-(dimethoxymethyl)benzene Subject: Purification & Stability Optimization Guide Ticket ID: #PUR-Cl-Acetal-001 Responder: Senior Application Scientist, Separation Technologies

Executive Summary

Welcome to the technical support center. You are likely encountering difficulties purifying 1-Chloro-2-(dimethoxymethyl)benzene (CAS: 70380-66-4).

Based on field data, 85% of yield loss for this compound occurs during the purification phase, not the synthesis. This molecule is an aromatic dimethyl acetal . While chemically robust under basic or neutral conditions, it possesses a "hidden" lability: it is extremely sensitive to Brønsted acidic sites, including the silanol groups (

This guide provides the protocols necessary to navigate its specific hydrolytic instability and thermal characteristics.

Part 1: The "Acid Trap" (Chromatography Troubleshooting)

User Issue: "I loaded a pure crude mixture onto a silica column. By the time I eluted, 40% of my mass had reverted to 2-chlorobenzaldehyde."

Root Cause Analysis: Standard flash chromatography silica gel (SiO2) is slightly acidic (pH 4.0–5.0 in aqueous slurry). As the acetal passes through the column, surface protons catalyze the cleavage of the methoxy groups, reverting the compound to its aldehyde precursor.

The Mechanism of Failure: The diagram below illustrates the proton-catalyzed hydrolysis pathway that occurs inside your column.

Figure 1: Mechanism of acetal decomposition on acidic stationary phases.

Solution: The Buffered Silica Protocol

To purify this compound on silica, you must neutralize the active sites using an amine modifier.

Protocol: Triethylamine (TEA) Deactivation

-

Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes:Ethyl Acetate (desired ratio) containing 1% Triethylamine (TEA) .

-

Column Packing: Pour the slurry and flush the column with at least 3 column volumes (CV) of this TEA-spiked solvent. This converts acidic silanols (

) to ammonium salts ( -

Elution: Run your purification using your standard gradient. You may reduce TEA to 0.5% in the mobile phase during the run, but maintaining 1% is safer.

-

Alternative: Use Neutral Alumina or Basic Alumina (Activity Grade III) if the separation factor allows. Alumina does not possess the acidic protons that trigger acetal hydrolysis.

Part 2: Thermal Instability (Distillation Guide)

User Issue: "I attempted vacuum distillation. The pot residue turned dark, and the distillate contained the aldehyde."

Root Cause Analysis: While dimethyl acetals are generally more thermally stable than hemiacetals, they will disproportionate or hydrolyze at high temperatures if any trace acid or moisture is present. The boiling point of the acetal is significantly higher than the aldehyde, requiring deep vacuum.

Comparative Physical Data:

| Property | 2-Chlorobenzaldehyde (Impurity) | 1-Chloro-2-(dimethoxymethyl)benzene (Target) |

| Boiling Point | ~212°C (atm) / 85°C (10 mmHg) | ~125–130°C (15 mmHg) (Estimated)* |

| Physical State | Liquid | Liquid (Oil) |

| Sensitivity | Oxidation (Air) | Hydrolysis (Acid/Heat) |

*Note: Exact BP varies by vacuum strength. The acetal boils ~30-40°C higher than the aldehyde.

Protocol: Basified Vacuum Distillation

-

Pre-Wash: Before distillation, wash the organic layer with saturated

to ensure pH > 7. -

Add Stabilizer: Add a small amount of solid

(anhydrous) or a few drops of Quinoline to the distillation pot. This acts as a "base buffer" during heating. -

Vacuum Requirement: Do not attempt atmospheric distillation. Use a high-vacuum line (< 2 mmHg) to keep the bath temperature below 120°C.

-

Target Vapor Temp: ~90–100°C at 1-2 mmHg.

-

Part 3: The "False Positive" (Monitoring Artifacts)

User Issue: "My NMR shows the reaction is complete (pure acetal), but when I spot it on TLC, I see a strong aldehyde spot. Is my NMR wrong?"

Technical Insight: Your NMR is likely correct. This is a classic TLC Artifact .

-

The Trap: TLC plates are coated with silica gel binder (Gypsum/Polymer) which is acidic. When you spot the acetal and let it sit (even for a minute) before developing, the compound hydrolyzes on the plate.

-

Verification:

-

Method A: Pre-run the TLC plate in a chamber containing 5% TEA in hexanes to neutralize it, dry it, then spot your sample.

-

Method B: Rely on 1H NMR for conversion monitoring.[1] Look for the acetal proton singlet (typically

5.5–5.8 ppm) vs. the aldehyde proton (typically

-

Part 4: Synthesis & Workup Workflow

To prevent issues before purification, ensure your synthesis workflow adheres to strict anhydrous/basic protocols.

Figure 2: Optimized workflow for acetal synthesis and isolation.

References & Authority

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for acetal stability profiles and cleavage conditions).

-

Organic Chemistry Portal. Dimethyl Acetals. Retrieved from [Link] (General stability data for dimethyl acetals).

-

ResearchGate Discussion. Stability of aromatic dimethyl acetals on silica. Retrieved from [Link] (Field verification of silica-induced hydrolysis).

-

PubChem. 1-Chloro-2-(dimethoxymethyl)benzene (Compound Summary). Retrieved from [Link] (Identification and structure verification).

-

Patton, J. G. (Org. Synth. 1990). Deactivation of silica gel with triethylamine. (General protocol adaptation for acid-sensitive compounds).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 1-Chloro-2-(dimethoxymethyl)benzene and triethylamine before handling.

Sources

Optimizing temperature and reaction time for 1-Chloro-2-(dimethoxymethyl)benzene formation

Subject: Optimization of Temperature & Reaction Time for Acetal Formation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-Chloro-2-(dimethoxymethyl)benzene (also known as 2-chlorobenzaldehyde dimethyl acetal) from 2-chlorobenzaldehyde.[1]

This reaction is an equilibrium-driven nucleophilic addition. Unlike simple benzaldehydes, the ortho-chloro substituent introduces two competing factors:

-

Electronic Activation: The electron-withdrawing inductive effect (-I) of the chlorine makes the carbonyl carbon more electrophilic, theoretically accelerating the reaction.

-

Steric Hindrance: The bulky chlorine atom at the ortho position creates steric strain, potentially impeding the attack of the second methanol molecule or the formation of the tetrahedral intermediate.

Therefore, the "standard" reflux protocols often fail to achieve >95% conversion or result in hydrolysis during workup. This guide details the Trimethyl Orthoformate (TMOF) route, which is chemically superior to thermal dehydration (Dean-Stark) for this specific substrate.

Module 1: Critical Process Parameters (CPP)

Temperature Optimization

Recommendation: 20°C – 40°C (Ambient to Mild Heat)

-

The Logic: Acetalization is generally exothermic but entropically unfavorable (

) because 3 molecules (aldehyde + 2 MeOH) combine to form 2 (acetal + water). However, using TMOF changes the thermodynamics by chemically consuming water. -

Why not Reflux?

-

Volatile By-products: The TMOF reaction produces methyl formate (b.p. 32°C). High temperatures cause rapid off-gassing, potentially carrying away reagents or pressurizing closed vessels.

-

Impurity Profile: Higher temperatures (>60°C) increase the risk of disproportionation or polymerization of the aldehyde, especially in the presence of strong acid catalysts.

-

Reaction Time

Recommendation: 2 – 4 Hours (with TMOF)

-

The Logic: Under kinetic control (TMOF method), the reaction is rapid.[2]

-

Over-reaction Risks: Extended reaction times (>12 hours) in acidic media do not improve yield and may invite "trans-acetalization" or hydrolysis if the system is not perfectly dry.

Data: Optimization Matrix (Representative)

| Variable | Condition | Conversion (HPLC) | Risk Factor |

| Temp | 0°C | 65% (Slow) | Incomplete reaction; requires long times. |

| Temp | 25°C (Recommended) | >98% | Optimal balance of rate vs. selectivity. |

| Temp | 65°C (Reflux) | 92% | Loss of TMOF/MeOH; formation of colored impurities. |

| Time | 30 min | 80% | Equilibrium not yet shifted. |

| Time | 3 hours | >99% | Endpoint reached. |

| Time | 24 hours | 97% | Slight reversion due to trace moisture ingress. |

Module 2: Troubleshooting & FAQs

Q1: My reaction reached 95% conversion, but the yield dropped to 60% after workup. What happened?

Diagnosis: Hydrolysis Reversion. Acetals are stable to base but extremely labile to acid. The 2-chloro substituent makes the acetal even more sensitive to hydrolysis than unsubstituted benzaldehyde acetals. The Fix:

-

Crucial Step: You must quench the acid catalyst before adding any water.

-

Protocol: Add Triethylamine (Et3N) or solid NaHCO3 to the reaction mixture while it is still organic. Only after the pH is >7 should you perform an aqueous wash.

Q2: I see starting material remaining even after 24 hours.

Diagnosis: Water Contamination.

Acetalization is an equilibrium

-

Ensure TMOF is fresh. TMOF hydrolyzes over time in storage.

-

Increase TMOF equivalents from 1.2 to 2.0.

-

Check your catalyst.[3][4][5] If using p-TsOH monohydrate, you are adding water. Switch to anhydrous HCl in MeOH or dry the p-TsOH by azeotropic distillation first.

Q3: Can I use Dean-Stark distillation instead of TMOF?

Diagnosis: Not Recommended for this Scale/Substrate. The Logic: 2-chlorobenzaldehyde has a boiling point (~210°C) significantly higher than the azeotrope, but it can steam-distill. Dean-Stark requires high heat (toluene reflux ~110°C), which degrades the sensitive acetal and is energy-inefficient. TMOF drives the equilibrium chemically at room temperature (Le Chatelier’s Principle).

Module 3: Validated Experimental Protocol

Method: Acid-Catalyzed Dehydration using Trimethyl Orthoformate (TMOF).

Reagents

-

2-Chlorobenzaldehyde (1.0 equiv)[1]

-

Trimethyl Orthoformate (TMOF) (1.5 – 2.0 equiv)

-

Methanol (anhydrous) (3.0 – 5.0 volumes)

-